

physical characteristics of 5-Benzyl-2-furoic acid

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Compound of Interest

Compound Name: 5-Benzyl-2-furoic acid

Cat. No.: B157852

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An In-depth Technical Guide to the Physical Characteristics of **5-Benzyl-2-furoic Acid**

Abstract

5-Benzyl-2-furoic acid (CAS No. 1917-16-4) is a carboxylic acid derivative featuring a furan core, a scaffold of significant interest in medicinal chemistry and materials science. A comprehensive understanding of its physical characteristics is paramount for its effective application, from predicting its behavior in biological systems to designing robust manufacturing processes. This guide provides an in-depth analysis of the key physicochemical properties of **5-Benzyl-2-furoic acid**, supported by detailed experimental protocols for their determination. We bridge theoretical data with practical, field-proven insights to equip researchers with the knowledge necessary for seamless integration of this compound into their development pipelines.

Introduction and Molecular Structure

5-Benzyl-2-furoic acid is an organic compound that merges a furan-2-carboxylic acid moiety with a benzyl group at the 5-position. This unique combination of a planar, aromatic heterocyclic ring and a flexible, lipophilic benzyl group imparts specific properties that are critical for its interaction with biological targets and its behavior in various solvent systems. The carboxylic acid group serves as a key hydrogen bond donor and acceptor, significantly influencing the molecule's acidity and solubility.

The structural integrity and purity of a sample are the foundation of any reliable research. Before delving into its physical properties, it is crucial to confirm the identity and structure of the compound.

Figure 1: 2D Chemical Structure of **5-Benzyl-2-furoic acid**.

Core Physicochemical Properties

A summary of the fundamental physical and chemical identifiers for **5-Benzyl-2-furoic acid** is presented below. These values are the cornerstone for safety data sheet (SDS) generation, regulatory submissions, and initial experimental design.

Property	Value	Source(s)
CAS Number	1917-16-4	[1][2]
Molecular Formula	C ₁₂ H ₁₀ O ₃	[1]
Molecular Weight	202.21 g/mol	[1]
Appearance	White to off-white crystalline solid (Expected)	Inferred
Melting Point	104 - 107 °C	[1][3]
Boiling Point	359.7 ± 30.0 °C (Predicted)	[3]
Density	1.231 ± 0.06 g/cm ³ (Predicted)	[3]
pKa	3.35 ± 0.10 (Predicted)	[3]

Melting Point and Thermal Stability

The melting point is a critical indicator of purity for a crystalline solid.[4] For a pure compound, the melting range is typically narrow (0.5-1.0°C), whereas impurities tend to depress the melting point and broaden the range.[5] The reported melting point of 104-107°C for **5-Benzyl-2-furoic acid** suggests it is a stable solid at room temperature, suitable for standard handling and storage.

Expert Insight:

The sharpness of the melting range is your first and most accessible clue to the purity of your batch. A broad range (>2°C) is a red flag that necessitates further purification, such as

recrystallization, before proceeding with more sensitive assays where impurity concentration could be a critical confounding variable.

Protocol for Melting Point Determination (Capillary Method)

This protocol outlines the standard procedure using a modern digital melting point apparatus.
[\[6\]](#)

- Sample Preparation:
 - Ensure the **5-Benzyl-2-furoic acid** sample is completely dry and finely powdered.[\[4\]](#) If necessary, gently grind the crystals in a mortar and pestle.
 - Press the open end of a glass capillary tube into the powder, forcing a small amount of the sample into the tube.
 - Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. For consistent results, drop the tube through a long, vertical glass tube to ensure dense packing.[\[7\]](#) The packed sample height should be approximately 3 mm.
- Apparatus Setup:
 - Turn on the melting point apparatus and set a starting temperature approximately 15°C below the expected melting point (e.g., set to 90°C).[\[7\]](#)
 - Set a slow ramp rate of 1-2°C per minute to ensure thermal equilibrium and an accurate reading.
 - Insert the packed capillary tube into the sample holder in the heating block.
- Measurement:
 - Observe the sample through the magnifying lens.
 - Record the temperature at which the first drop of liquid appears (T_1).

- Continue heating and record the temperature at which the last solid crystal melts into a transparent liquid (T_2).[\[7\]](#)
- The melting range is reported as $T_1 - T_2$.
- Perform the measurement in duplicate or triplicate to ensure reproducibility.

Solubility Profile

Solubility is a determinative factor for drug development, influencing everything from formulation to bioavailability. The presence of both a lipophilic benzyl group and a polar carboxylic acid group suggests that **5-Benzyl-2-furoic acid** will exhibit solubility in a range of organic solvents, with pH-dependent solubility in aqueous media.

Expert Insight:

For carboxylic acids, solubility in aqueous solutions is critically dependent on pH. Below its pKa, the compound exists predominantly in its neutral, less soluble form (R-COOH). Above its pKa, it deprotonates to the more soluble carboxylate salt (R-COO⁻). This behavior is key for designing extraction, purification, and formulation strategies. For instance, the compound can be extracted from an organic solvent into an aqueous basic solution (e.g., 5% NaHCO₃ or NaOH) and then precipitated out by re-acidifying the aqueous layer.[\[8\]](#)[\[9\]](#)

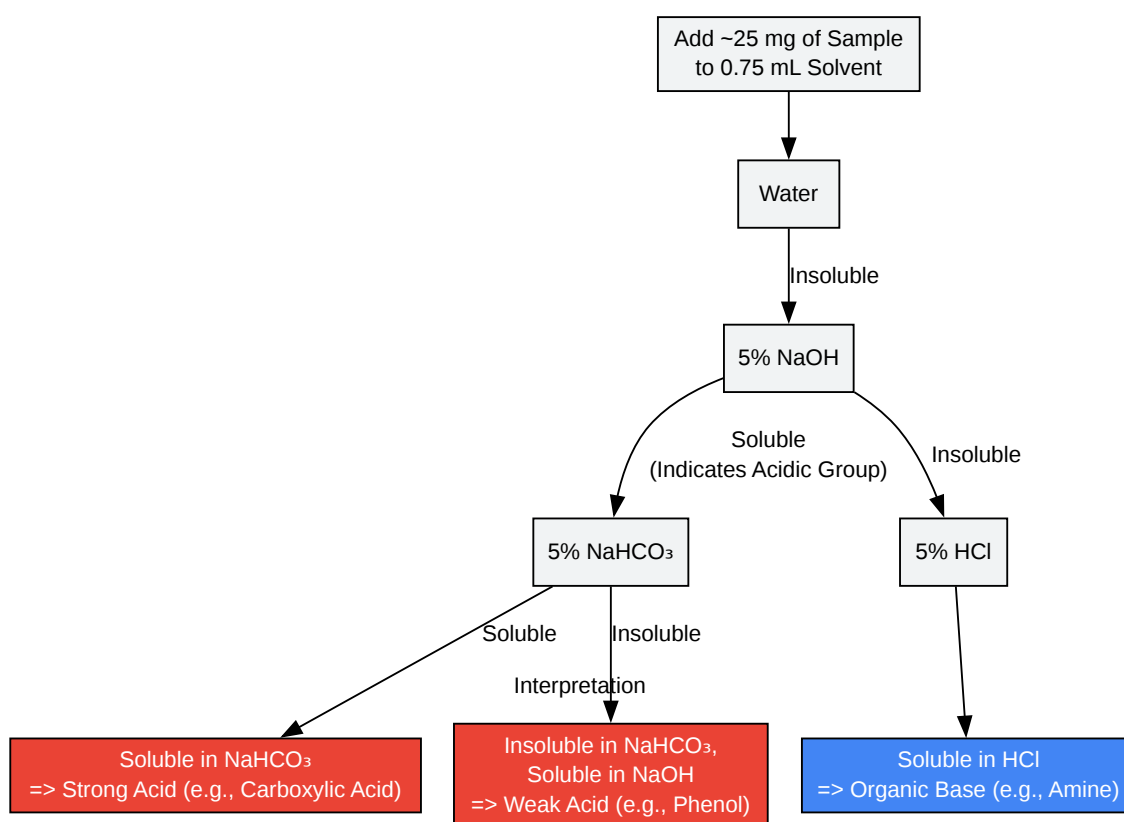
Predicted and Inferred Solubility

While specific quantitative data is not readily available, a qualitative profile can be inferred from its structure and the properties of related compounds like 2-furoic acid and 5-hydroxymethyl-2-furancarboxylic acid.[\[10\]](#)[\[11\]](#)

- Aqueous Solvents: Low solubility in neutral water, increasing significantly in basic solutions (e.g., sodium bicarbonate, sodium hydroxide) due to salt formation.[\[12\]](#)
- Polar Protic Solvents (e.g., Ethanol, Methanol): Expected to be soluble due to hydrogen bonding with the carboxylic acid group.[\[10\]](#)
- Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): Expected to be soluble.[\[10\]](#)[\[11\]](#)
- Nonpolar Solvents (e.g., Hexane): Expected to have low solubility.

Protocol for Qualitative Solubility Determination

This workflow provides a systematic approach to classify the solubility of an unknown or poorly characterized compound.[12][13]



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Figure 2: Experimental workflow for solubility classification.

- Water Solubility: Add ~25 mg of **5-Benzyl-2-furoic acid** to a test tube containing 0.75 mL of deionized water. Vortex vigorously for 30 seconds. Observe for dissolution.[12]

- **Aqueous Base Solubility:** If insoluble in water, add the sample to a new test tube with 0.75 mL of 5% NaOH solution. Vortex and observe. Solubility indicates an acidic functional group. [8]
- **Bicarbonate Test:** If soluble in NaOH, test for a strongly acidic group. Add the sample to 0.75 mL of 5% NaHCO₃ solution. Effervescence (CO₂ evolution) and dissolution confirm the presence of a carboxylic acid. [9]
- **Organic Solvent Solubility:** Systematically test solubility in various organic solvents (e.g., ethanol, acetone, ethyl acetate, dichloromethane) using the same sample-to-solvent ratio to establish a practical solvent profile for reactions and chromatography.

Acidity and pKa

The acid dissociation constant (pKa) is a quantitative measure of a molecule's acidity in solution. For a drug candidate, the pKa dictates its charge state at physiological pH (typically ~7.4), which in turn governs its membrane permeability, receptor binding, and pharmacokinetic properties. The predicted pKa of ~3.35 for **5-Benzyl-2-furoic acid** is slightly lower than that of benzoic acid (~4.2), indicating it is a moderately strong organic acid, consistent with other furoic acid derivatives. [3][14] The electron-withdrawing nature of the furan ring contributes to the stabilization of the carboxylate anion, increasing acidity.

Expert Insight:

While predicted pKa values are excellent starting points, experimental determination is essential for accurate modeling. Potentiometric titration is the gold standard method. The pKa is the pH at which the acid is 50% ionized, which corresponds to the midpoint of the titration curve (the half-equivalence point). [15] This point is where the concentrations of the protonated acid [HA] and the deprotonated conjugate base [A⁻] are equal.

Protocol for pKa Determination by Potentiometric Titration

- **Preparation:**
 - Accurately weigh approximately 100-200 mg of **5-Benzyl-2-furoic acid** and dissolve it in a suitable volume (e.g., 50-100 mL) of deionized water. Gentle warming may be required to

aid dissolution; if so, cool the solution to room temperature before proceeding.[15] If water solubility is too low, a co-solvent system (e.g., water-ethanol) may be used, but this will yield an apparent pKa (pKa*).

- Prepare a standardized solution of ~0.1 M NaOH.
- Calibrate a pH meter using standard buffers (e.g., pH 4.0, 7.0, 10.0).
- Titration:
 - Place the dissolved acid solution in a beaker with a magnetic stir bar and immerse the calibrated pH electrode.
 - Add the NaOH titrant in small, precise increments (e.g., 0.1 or 0.2 mL) from a burette.
 - After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.
 - Continue adding titrant until the pH shows a sharp inflection and then plateaus in the basic region.
- Data Analysis:
 - Plot pH (y-axis) versus the volume of NaOH added (x-axis).
 - Determine the equivalence point (V_e), which is the point of maximum slope on the titration curve. This can be found visually or by calculating the first derivative of the curve ($\Delta\text{pH}/\Delta V$).
 - The half-equivalence point is located at $V_e / 2$.
 - The pKa is the pH value of the solution at the half-equivalence point.[15]

Spectroscopic Profile

Spectroscopic analysis is indispensable for structural elucidation and quality control. While experimental spectra for **5-Benzyl-2-furoic acid** are not widely published, its features can be

reliably predicted based on its constituent functional groups and data from analogous compounds.^[16]^[17]

¹H NMR Spectroscopy

- Carboxylic Acid Proton (-COOH): A broad singlet, typically far downfield (>10 ppm), which may be exchangeable with D₂O.^[17]
- Aromatic Protons (Phenyl Ring): A multiplet integrating to 5 protons, expected in the range of 7.2-7.4 ppm.
- Furan Protons: Two doublets, each integrating to 1 proton. Based on 2-furoic acid, these would appear around 6.5-7.5 ppm.^[16] The specific chemical shifts will be influenced by the benzyl substituent.
- Methylene Protons (-CH₂-): A singlet integrating to 2 protons, expected around 4.0 ppm, shifted downfield by the adjacent furan and phenyl rings.

¹³C NMR Spectroscopy

- Carbonyl Carbon (-COOH): Expected in the range of 160-170 ppm.^[16]
- Aromatic Carbons (Phenyl & Furan): A series of signals between ~110-160 ppm. The furan carbons attached to the oxygen and the carboxyl group will be the most downfield.
- Methylene Carbon (-CH₂-): A single peak expected around 30-40 ppm.

Infrared (IR) Spectroscopy

- O-H Stretch (Carboxylic Acid): A very broad band from ~2500-3300 cm⁻¹, characteristic of the hydrogen-bonded dimer form of carboxylic acids.
- C=O Stretch (Carbonyl): A strong, sharp absorption band around 1680-1710 cm⁻¹.
- C-O Stretch: A band around 1200-1300 cm⁻¹.
- Aromatic C=C Stretches: Medium to weak bands in the 1450-1600 cm⁻¹ region.

- Aromatic C-H Bending: Bands in the 690-900 cm^{-1} region, indicative of the substitution patterns on the furan and phenyl rings.

Protocol for Acquiring NMR and IR Spectra

- NMR Sample Preparation:
 - Dissolve 5-10 mg of **5-Benzyl-2-furoic acid** in ~0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a clean NMR tube.[\[16\]](#) DMSO-d_6 is often preferred for carboxylic acids to ensure the acidic proton is observable.
 - Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.
 - Acquire ^1H and ^{13}C spectra on a suitable NMR spectrometer (e.g., 400 MHz).[\[16\]](#)
- IR Sample Preparation (Attenuated Total Reflectance - ATR):
 - Place a small amount of the powdered solid sample directly onto the ATR crystal.
 - Apply pressure using the anvil to ensure good contact between the sample and the crystal.
 - Collect the spectrum. This method is fast and requires minimal sample preparation.
 - Alternatively, for transmission IR, prepare a KBr pellet by mixing a small amount of sample with dry KBr powder and pressing it into a transparent disk.

Conclusion

The physical characteristics of **5-Benzyl-2-furoic acid**—its defined melting point, predictable solubility profile, moderate acidity, and distinct spectroscopic signatures—define it as a well-behaved molecule for research and development. The protocols and expert insights provided in this guide serve as a comprehensive resource for scientists, enabling them to confidently handle, analyze, and utilize this compound. Adherence to these rigorous analytical practices is the foundation of sound scientific and developmental outcomes.

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